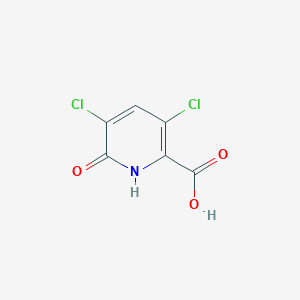

3,5-二氯-6-羟基吡啶甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dichloro-6-hydroxypicolinic acid is a chemical compound with the molecular formula C6H3Cl2NO3 . It is a derivative of picolinic acid . The molecule contains a total of 15 bonds, including 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

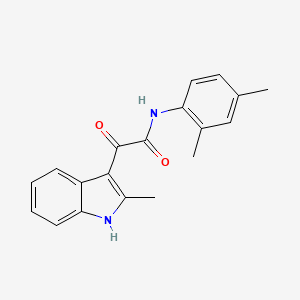

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-6-hydroxypicolinic acid includes a six-membered ring, which is part of the picolinic acid structure . The molecule also contains two chlorine atoms, a hydroxyl group, and a carboxylic acid group .科学研究应用

质子相关现象和螯合行为

3,5-二氯-6-羟基吡啶甲酸因其独特的质子相关反应和螯合行为而受到研究。羟基吡啶甲酸,包括 6-羟基吡啶甲酸,在其离子形式和与铜(II) 等金属的络合中表现出不同的偏好。这些化合物对于理解质子相关现象的动力学和热力学具有重要意义,为其在金属回收和环境化学等领域的潜在应用提供了见解 (Yasarawan、Thipyapong 和 Ruangpornvisuti,2016 年)。

光脱卤化研究

该化合物的衍生物,如 6-氯和 6-溴吡啶甲酸,因其光脱卤化特性而受到探索。涉及这些化合物的研究揭示了光脱卤化的复杂机制,为理解 3,5-二氯-6-羟基吡啶甲酸的光化学及其在环境修复和有机合成等领域的潜在用途提供了基础 (Rollet、Richard 和 Pilichowski,2006 年)。

配位化学和结构分析

3,5-二氯-6-羟基吡啶甲酸的配位化学已得到广泛研究。它与钴(II) 等金属形成稳定配合物的能力及其配合物结构的详细分析提供了有价值的见解。这些研究对于催化和材料科学等领域至关重要,在这些领域中,原子的精确排列可以显着影响材料的性质 (Kukovec、Popović、Pavlović 和 Linarić,2008 年)。

新型镧系元素发光材料

还注意到在发光材料开发中的创新应用。涉及 3,5-二氯-6-羟基吡啶甲酸的镧系元素配合物显示出有希望的光致发光特性。这些材料在显示技术和生物成像等领域具有潜在应用 (Soares-Santos、Nogueira、Félix、Drew、Ferreira、Carlos 和 Trindade,2003 年)。

微生物降解和环境生物修复

对 3,5-二氯-6-羟基吡啶甲酸相关化合物的微生物降解的研究揭示了特定的酶和遗传途径。这些发现对于环境生物修复和理解吡啶衍生物的微生物降解机制至关重要,这在化工行业中很重要 (Qiu 等,2017 年)。

作用机制

Target of Action

The primary target of 3,5-Dichloro-6-hydroxypicolinic acid is a novel decarboxylase, PicC . PicC belongs to the amidohydrolase 2 family and is responsible for the decarboxylation of 3,6-dihydroxypicolinic acid (3,6DHPA) to 2,5-dihydroxypyridine .

Mode of Action

3,5-Dichloro-6-hydroxypicolinic acid interacts with its target, PicC, by serving as a substrate for the enzyme . PicC specifically catalyzes the irreversible decarboxylation of 3,6DHPA to 2,5-dihydroxypyridine .

Biochemical Pathways

The compound is involved in the microbial degradation pathway of picolinic acid . Picolinic acid is converted into 6-hydroxypicolinic acid, which is then hydroxylated to form 3,6-dihydroxypicolinic acid (3,6DHPA). The 3,6DHPA is then decarboxylated by PicC to form 2,5-dihydroxypyridine .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Result of Action

The action of 3,5-Dichloro-6-hydroxypicolinic acid results in the formation of 2,5-dihydroxypyridine from 3,6DHPA . This is a key step in the microbial degradation pathway of picolinic acid .

属性

IUPAC Name |

3,5-dichloro-6-oxo-1H-pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-2-1-3(8)5(10)9-4(2)6(11)12/h1H,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMHPBXXPNQHQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)

![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)

![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)

![3-(benzenesulfonyl)-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2764477.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2764479.png)